molecular formula C18H21N3O3 B2729775 N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide CAS No. 2415540-86-0

N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide

Cat. No. B2729775
M. Wt: 327.384
InChI Key: SQQSUSMCUYWVGG-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as EPOC, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been investigated for its anticancer properties. Studies have shown that N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In drug discovery, N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been explored as a lead compound for the development of new drugs targeting various diseases. In materials science, N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been used as a building block for the synthesis of novel polymers and materials.

Mechanism Of Action

The mechanism of action of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide exerts its biological effects by inhibiting certain enzymes and signaling pathways involved in cell proliferation and survival. N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are known to play a crucial role in cancer cell growth and survival.

Biochemical And Physiological Effects

N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to have antioxidant properties, as it scavenges free radicals and reduces oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its high potency and selectivity towards cancer cells. N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to be more potent than existing anticancer drugs such as cisplatin and doxorubicin. Another advantage of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its low toxicity towards normal cells. N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to have low toxicity towards normal human fibroblast cells. However, one of the limitations of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in vivo. This will provide valuable information on the efficacy and safety of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide as a potential anticancer drug. Another direction is the exploration of the use of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide as a building block for the synthesis of novel materials with unique properties. Finally, the development of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide analogues with improved pharmacological properties is another potential future direction.
Conclusion
N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a novel chemical compound with potential applications in various scientific fields. Its high potency and selectivity towards cancer cells make it a promising candidate for the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action and potential applications of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide.

Synthesis Methods

The synthesis of N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 4-ethoxyaniline with 4-chloro-6-(oxan-4-yl)pyrimidine-2-amine in the presence of a base. The resulting compound is then subjected to a coupling reaction with ethyl chloroformate to form N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide.

properties

IUPAC Name

N-(4-ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-24-15-5-3-14(4-6-15)21-18(22)17-11-16(19-12-20-17)13-7-9-23-10-8-13/h3-6,11-13H,2,7-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQSUSMCUYWVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide

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